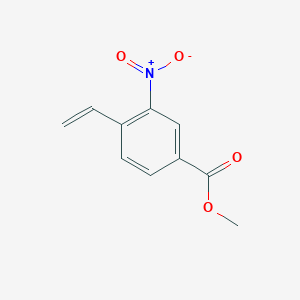

Methyl 3-nitro-4-vinylbenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO4 |

|---|---|

Molecular Weight |

207.18 g/mol |

IUPAC Name |

methyl 4-ethenyl-3-nitrobenzoate |

InChI |

InChI=1S/C10H9NO4/c1-3-7-4-5-8(10(12)15-2)6-9(7)11(13)14/h3-6H,1H2,2H3 |

InChI Key |

RQBYCISZMSTGAG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C=C)[N+](=O)[O-] |

Origin of Product |

United States |

Contextualization Within Nitro Substituted Vinyl Aromatic Esters

Methyl 3-nitro-4-vinylbenzoate is a member of the nitro-substituted vinyl aromatic esters, a class of compounds that feature the combined functionalities of an aromatic ring, an ester group, a nitro group, and a vinyl group. The interplay between these groups is expected to impart a unique reactivity profile to the molecule.

Aromatic compounds are a fundamental class of organic molecules, with benzene (B151609) and its derivatives being central to the field. The presence of a nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring. This deactivation of the ring towards electrophilic aromatic substitution is a well-established principle in organic chemistry. nih.gov Specifically, in the case of methyl benzoate (B1203000), nitration predominantly yields the meta-substituted product, methyl 3-nitrobenzoate, due to the deactivating nature of the methyl ester group. aiinmr.comrsc.org

The vinyl group, on the other hand, introduces a site of unsaturation, making the compound amenable to a wide range of addition and polymerization reactions. Vinyl-substituted aromatic compounds are crucial monomers in the polymer industry and valuable building blocks in organic synthesis, often participating in transition-metal-catalyzed cross-coupling reactions. mdpi.com The reactivity of the vinyl group can be further modulated by the electronic nature of other substituents on the aromatic ring. The presence of an electron-withdrawing nitro group, as seen in 2-nitrostyrenes, can activate the vinyl group, making it more susceptible to nucleophilic attack. researchgate.net

The ester functional group in Methyl 3-nitro-4-vinylbenzoate provides another handle for chemical modification, such as hydrolysis to the corresponding carboxylic acid or transesterification. This adds to the molecule's potential as a versatile synthetic intermediate.

Significance of Multifunctional Aromatic Compounds in Contemporary Organic Synthesis and Materials Science

Multifunctional aromatic compounds, those bearing several distinct reactive sites, are of paramount importance in modern organic synthesis and materials science. numberanalytics.com They serve as versatile scaffolds for the construction of complex molecular architectures, including pharmaceuticals, agrochemicals, and advanced materials. The ability to selectively address and modify different functional groups on a single aromatic core allows for the efficient and modular synthesis of a diverse range of target molecules.

The strategic placement of nitro, vinyl, and ester groups in Methyl 3-nitro-4-vinylbenzoate exemplifies the potential of such multifunctional systems. Each functional group can, in principle, be manipulated independently, opening up a wide array of synthetic possibilities. For instance:

The nitro group can be reduced to an amino group, a common transformation that provides access to anilines, which are precursors to a vast number of dyes, pharmaceuticals, and other specialty chemicals.

The vinyl group can be engaged in polymerization reactions to create novel polymers with tailored properties. The presence of the nitro and ester groups on the polymer backbone could impart unique electronic, optical, or solubility characteristics. Furthermore, the vinyl group can participate in various carbon-carbon bond-forming reactions, such as Heck or Suzuki couplings, allowing for the elaboration of the molecular framework. mdpi.com

The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as amides, acid chlorides, or other esters.

This inherent multifunctionality makes compounds like Methyl 3-nitro-4-vinylbenzoate highly attractive targets for synthetic chemists and materials scientists seeking to develop new molecules and materials with novel properties and applications.

Research Gaps and Future Perspectives for Methyl 3 Nitro 4 Vinylbenzoate Investigations

Strategies for the Construction of the Vinyl Moiety

Wittig Reaction and its Variants for para-Vinyl Group Introduction

The Wittig reaction and its modifications, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for converting carbonyl compounds into alkenes. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orglibretexts.org In the context of synthesizing vinylbenzoates, this strategy typically commences with a 4-formylbenzoate (B8722198) ester.

The classical Wittig reaction utilizes a phosphonium (B103445) ylide, generated by deprotonating a phosphonium salt with a strong base. libretexts.orglibretexts.org This ylide then reacts with an aldehyde or ketone to form a four-membered oxaphosphetane intermediate, which subsequently collapses to yield the desired alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.comlibretexts.org A key advantage of the Wittig reaction is the unambiguous placement of the double bond, avoiding the mixtures often seen in elimination reactions. libretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction, a widely used variant, employs a phosphonate (B1237965) carbanion instead of a phosphonium ylide. wikipedia.orgalfa-chemistry.com These carbanions, generated from phosphonate esters, are generally more nucleophilic and less basic than their phosphonium ylide counterparts. wikipedia.org A significant practical advantage of the HWE reaction is that the byproduct is a water-soluble phosphate (B84403) salt, which can be easily removed from the reaction mixture by aqueous extraction. wikipedia.orgalfa-chemistry.com The HWE reaction is renowned for its high (E)-stereoselectivity, which is particularly beneficial when synthesizing trans-alkenes. wikipedia.orgnrochemistry.comorganic-chemistry.org

For the synthesis of Methyl 3-nitro-4-vinylbenzoate, the precursor would be methyl 4-formyl-3-nitrobenzoate. The reaction with methylenetriphenylphosphorane (B3051586) (a Wittig reagent) or a related phosphonate ester under HWE conditions would effectively install the vinyl group at the 4-position.

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphonium Ylide | Phosphonate Carbanion |

| Precursor | Phosphonium Salt | Phosphonate Ester |

| Byproduct | Phosphine Oxide (often insoluble) | Phosphate Ester (water-soluble) |

| Stereoselectivity | (Z)-alkene with non-stabilized ylides; (E)-alkene with stabilized ylides | Predominantly (E)-alkene |

| Reactivity | Highly reactive | More nucleophilic, less basic anion |

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Mizoroki–Heck) for Vinyl or Ethynyl (B1212043) Precursors

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. libretexts.orgnobelprize.orgresearchgate.netyoutube.com Several of these reactions are suitable for introducing a vinyl group or a precursor ethynyl group onto a benzoate ester, typically starting from an aryl halide such as methyl 4-bromo-3-nitrobenzoate.

Mizoroki–Heck Reaction: This reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. nih.govyoutube.com It is a powerful method for forming C(sp²)–C(sp²) bonds and can be used to synthesize aryl-substituted alkenes. researchgate.net To form the target vinylbenzoate, methyl 4-bromo-3-nitrobenzoate could be coupled with a suitable vinylating agent.

Suzuki–Miyaura Coupling: The Suzuki reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide or triflate. wikipedia.orglibretexts.orgorganic-chemistry.org It is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. nobelprize.orgorganic-chemistry.org The synthesis of methyl 3-nitro-4-vinylbenzoate via this method would involve the coupling of methyl 4-bromo-3-nitrobenzoate with a vinylboron species, like potassium vinyltrifluoroborate or vinylboronic acid, catalyzed by a palladium complex. nih.govyoutube.com

Stille Coupling: The Stille reaction creates a C-C bond by coupling an organotin compound (organostannane) with an sp²-hybridized organic halide or triflate. wikipedia.orgsynarchive.comorganic-chemistry.org This reaction exhibits excellent tolerance for various functional groups, including esters and nitro groups. openochem.org The vinyl group can be introduced by reacting methyl 4-bromo-3-nitrobenzoate with an organostannane like vinyltributyltin in the presence of a palladium catalyst. wikipedia.orgopenochem.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgopenochem.orgnih.gov While this method forms an alkyne, it is a highly relevant precursor route. An ethynyl group can be introduced by coupling methyl 4-bromo-3-nitrobenzoate with a protected alkyne like trimethylsilylacetylene. The resulting alkyne can then be selectively reduced to a vinyl group in a subsequent step, for instance, through catalytic hydrogenation using a Lindlar catalyst.

Table 2: Overview of Palladium-Catalyzed Vinyl Group Introduction

| Reaction | Halide Partner (Example) | Vinyl/Ethynyl Partner | Key Features |

|---|---|---|---|

| Mizoroki-Heck | Methyl 4-bromo-3-nitrobenzoate | Ethylene, Vinylating Agent | Direct olefination of aryl halides. youtube.com |

| Suzuki | Methyl 4-bromo-3-nitrobenzoate | Vinylboronic Acid / Ester | Mild conditions, low toxicity of reagents. wikipedia.orgorganic-chemistry.org |

| Stille | Methyl 4-bromo-3-nitrobenzoate | Vinyltributylstannane | High functional group tolerance, toxic tin reagents. organic-chemistry.orgopenochem.org |

| Sonogashira | Methyl 4-bromo-3-nitrobenzoate | Terminal Alkyne | Forms an alkyne precursor to the vinyl group. wikipedia.orgnih.gov |

Alternative Olefinic Bond Formation Approaches

Beyond the widely used Wittig and palladium-catalyzed reactions, other methods for forming olefinic bonds exist, although they may be less commonly applied for this specific target. One-pot procedures that combine the in-situ generation of an alkene followed by a Mizoroki-Heck coupling have been reported. nih.gov For instance, an olefin can be generated from an alkyl halide via base-mediated dehydrohalogenation and then immediately coupled with an aryl halide in the same reaction vessel. nih.gov Other specialized methods include the cyanovinylation of aldehydes and the synthesis of vinyl ketones from Mannich bases, which could be adapted for specific synthetic strategies. mdpi.comnih.gov

Strategies for the Introduction and Transformation of the Nitro Group

The placement of the nitro group is another crucial aspect of the synthesis. This is typically achieved through electrophilic aromatic substitution on a suitable benzoate precursor.

Direct Nitration of Benzoate Esters and Analogues

The direct nitration of benzoate esters is a classic and straightforward example of an electrophilic aromatic substitution reaction. echemi.com Typically, the reaction is performed using a mixture of concentrated nitric acid and concentrated sulfuric acid. aiinmr.comrsc.orgmnstate.edumnstate.edu The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺). aiinmr.com This powerful electrophile is then attacked by the nucleophilic π-electron system of the benzene (B151609) ring. aiinmr.com

The procedure generally involves the slow addition of the nitrating mixture (HNO₃/H₂SO₄) to the benzoate ester at a reduced temperature, often in an ice bath, to control the exothermic reaction. rsc.orgmnstate.edu After the reaction period, the product, methyl 3-nitrobenzoate, is typically isolated by pouring the reaction mixture onto ice, which causes the water-insoluble product to precipitate. rsc.orgmnstate.edu The crude product can then be purified by recrystallization. rsc.org

Regioselective Nitration Considerations in Substituted Aromatics

The regioselectivity of electrophilic aromatic substitution is governed by the electronic properties of the substituents already present on the aromatic ring. In the case of methyl benzoate, the ester group (-COOCH₃) is an electron-withdrawing group due to the electronegativity of the oxygen atoms and resonance effects.

Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack, meaning the reaction is slower than with benzene itself. They also act as meta-directors. rsc.orgchegg.com This directing effect arises because the carbocation intermediate (known as a sigma complex or Wheland intermediate) formed during the reaction is least destabilized when the electrophile adds to the meta position. nih.gov Attack at the ortho or para positions would place a positive charge on the carbon atom directly attached to the electron-withdrawing ester group, which is a highly unfavorable resonance structure. Consequently, the nitration of methyl benzoate yields predominantly methyl 3-nitrobenzoate. aiinmr.comrsc.org

If the synthesis starts with methyl 4-vinylbenzoate, the directing effects of both the vinyl group and the ester group must be considered. The vinyl group is an activating, ortho, para-director, while the ester group is a deactivating, meta-director. The vinyl group directs incoming electrophiles to positions 2 and 6 (ortho), while the ester group directs to positions 3 and 5 (meta). The position that is ortho to the vinyl group and meta to the ester group is position 3. Therefore, the nitration of methyl 4-vinylbenzoate is expected to regioselectively yield Methyl 3-nitro-4-vinylbenzoate.

Table of Mentioned Compounds

| Compound Name |

|---|

| Methyl 3-nitro-4-vinylbenzoate |

| Methyl benzoate |

| Methyl 3-nitrobenzoate |

| Methyl 4-vinylbenzoate |

| Methyl 4-formyl-3-nitrobenzoate |

| Methyl 4-bromo-3-nitrobenzoate |

| Nitric acid |

| Sulfuric acid |

| Triphenylphosphine oxide |

| Methylenetriphenylphosphorane |

| Vinyltributyltin |

| Trimethylsilylacetylene |

| Potassium vinyltrifluoroborate |

An in-depth analysis of the synthetic strategies for Methyl 3-nitro-4-vinylbenzoate and its related benzoate ester analogues reveals a variety of chemical transformations. These methodologies encompass modifications of the nitro group, formation of the ester functionality, and the application of environmentally conscious chemical principles.

Advanced Spectroscopic Analysis and Structural Elucidation of Methyl 3 Nitro 4 Vinylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for determining the detailed molecular structure of a compound in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete assignment of the proton and carbon framework can be achieved.

Proton (¹H) NMR for Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of methyl 3-nitro-4-vinylbenzoate is predicted to show distinct signals for the aromatic, vinyl, and methyl protons. The electron-withdrawing nature of the nitro group and the ester functionality, combined with the anisotropic effects of the aromatic ring and vinyl group, results in a complex but interpretable spectrum.

Aromatic Protons: The benzene (B151609) ring has three protons. The proton at C2 (H-2), positioned between the nitro and ester groups, is expected to be the most deshielded due to the strong electron-withdrawing effects of both substituents, likely appearing as a doublet. The proton at C6 (H-6), adjacent to the vinyl group, would also be a doublet. The proton at C5 (H-5), situated between the vinyl and nitro groups, would appear as a doublet of doublets, coupling to both H-6 and the vinyl proton on the adjacent carbon. The strong deshielding effect of a nitro group is a known phenomenon. aiinmr.com

Vinyl Protons: The vinyl group (-CH=CH₂) gives rise to a characteristic set of signals, typically in the 5-7 ppm region. This system consists of three protons: the geminal protons (H-b, H-c) on the terminal carbon and the vicinal proton (H-a) on the carbon attached to the ring. These protons will exhibit complex splitting patterns (doublet of doublets) due to geminal, cis, and trans coupling constants. For example, in methyl 4-vinylbenzoate, the vinyl protons appear as distinct doublets and a doublet of doublets in the region of δ 5.38-6.75 ppm. rsc.org

Methyl Protons: The methyl group (-OCH₃) of the ester will appear as a sharp singlet, typically around 3.9-4.0 ppm, as seen in related benzoate (B1203000) structures. rsc.orgchemicalbook.com

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 8.5 - 8.8 | d | ~2 |

| H-6 | 7.8 - 8.0 | d | ~8 |

| H-5 | 7.6 - 7.8 | dd | ~8, ~2 |

| H-a (vinyl) | 6.8 - 7.1 | dd | ~17, ~11 |

| H-b (vinyl, trans) | 5.9 - 6.1 | d | ~17 |

| H-c (vinyl, cis) | 5.4 - 5.6 | d | ~11 |

| -OCH₃ | 3.9 - 4.0 | s | - |

Carbon (¹³C) NMR for Carbon Framework Assignment

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment. libretexts.org

Carbonyl Carbon: The ester carbonyl carbon (C=O) is expected to be the most downfield signal, typically in the range of 164-166 ppm. aiinmr.com

Aromatic Carbons: The six aromatic carbons will have distinct signals. The carbons bearing substituents (C-1, C-3, C-4) will have their shifts significantly influenced by those groups. The carbon attached to the nitro group (C-3) is expected to be strongly deshielded (around 148-150 ppm), while the carbon attached to the ester (C-1) will also be downfield. brainly.com The remaining aromatic CH carbons (C-2, C-5, C-6) will appear in the typical aromatic region of 120-140 ppm.

Vinyl Carbons: The two carbons of the vinyl group will appear in the olefinic region of the spectrum (115-140 ppm). The terminal CH₂ carbon is expected around 115-120 ppm, while the CH carbon attached to the ring will be further downfield.

Methyl Carbon: The methyl carbon of the ester group will be the most upfield signal, typically appearing around 52-53 ppm. aiinmr.com

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 164 - 166 |

| C-3 (C-NO₂) | 148 - 150 |

| C-4 (C-vinyl) | 138 - 142 |

| C-1 (C-COOCH₃) | 132 - 134 |

| C-6 | 130 - 133 |

| C-2 | 127 - 129 |

| C-5 | 124 - 126 |

| =CH- (vinyl) | 135 - 138 |

| =CH₂ (vinyl) | 118 - 122 |

| -OCH₃ | 52 - 54 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For methyl 3-nitro-4-vinylbenzoate, COSY would show correlations between H-5 and H-6 on the aromatic ring. Crucially, it would also map the entire vinyl system, showing cross-peaks between H-a and both H-b and H-c, as well as a correlation between the geminal protons H-b and H-c.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C, one-bond couplings). libretexts.orgyoutube.com It would allow for the direct assignment of each carbon atom that has an attached proton. For example, the proton signal at ~4.0 ppm would correlate with the carbon signal at ~53 ppm, confirming the -OCH₃ group. Likewise, the aromatic and vinyl proton signals would be correlated to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (and sometimes four). libretexts.orgyoutube.com It is vital for piecing together the molecular skeleton by connecting fragments. Key expected HMBC correlations would include:

The methyl protons (-OCH₃) to the carbonyl carbon (C=O) and the aromatic C-1.

The aromatic proton H-2 to the carbonyl carbon (C=O), C-3, and C-6.

The vinyl proton H-a to aromatic carbons C-3, C-4, and C-5, confirming the attachment point of the vinyl group.

Solid-State NMR for Bulk Structure

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid phase. wikipedia.org Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable data. libretexts.org For a crystalline sample of methyl 3-nitro-4-vinylbenzoate, ssNMR could:

Determine the number of crystallographically inequivalent molecules in the unit cell.

Provide insights into molecular packing and intermolecular interactions, such as π-π stacking of the aromatic rings.

Characterize polymorphism, which is the existence of different crystalline forms of the same compound.

Analyze molecular dynamics, such as the rotation of the methyl group or small oscillations of the vinyl group, in the solid state. youtube.com

Techniques like Magic Angle Spinning (MAS) are used to reduce the significant line broadening caused by anisotropic interactions, such as chemical shift anisotropy (CSA) and dipolar couplings, resulting in higher resolution spectra. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy is a key method for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of methyl 3-nitro-4-vinylbenzoate would display characteristic absorption bands corresponding to its primary functional groups.

Nitro Group (NO₂): Aromatic nitro compounds show two strong, characteristic stretching vibrations. orgchemboulder.com An asymmetric stretch is expected in the 1550-1475 cm⁻¹ region, and a symmetric stretch is expected between 1360-1290 cm⁻¹. spectroscopyonline.com

Ester Group (-COOCH₃): A strong, sharp absorption for the carbonyl (C=O) stretch is one of the most prominent features in the spectrum, expected around 1730-1715 cm⁻¹ for an α,β-unsaturated ester. libretexts.org Additionally, two C-O stretching bands would be visible, one in the 1300-1200 cm⁻¹ range and another between 1200-1000 cm⁻¹.

Vinyl Group (-CH=CH₂): The C=C stretch of the vinyl group would appear around 1630 cm⁻¹. The C-H out-of-plane bending vibrations (oops) for the vinyl group are also characteristic, typically appearing as strong bands in the 1000-900 cm⁻¹ region.

Aromatic Ring (C₆H₃): The spectrum would show C=C stretching vibrations within the ring in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching bands would be observed just above 3000 cm⁻¹. The substitution pattern on the ring would influence the C-H out-of-plane bending bands in the 900-675 cm⁻¹ region. libretexts.org

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

| 3100 - 3000 | Aromatic / Vinyl | C-H Stretch |

| 2990 - 2950 | Methyl | C-H Stretch |

| ~1720 | Ester | C=O Stretch |

| ~1630 | Vinyl | C=C Stretch |

| 1600 - 1450 | Aromatic | C=C Ring Stretch |

| ~1530 | Nitro | N-O Asymmetric Stretch |

| ~1350 | Nitro | N-O Symmetric Stretch |

| 1300 - 1200 | Ester | C-O Stretch |

| 1200 - 1000 | Ester | C-O Stretch |

| 1000 - 900 | Vinyl | C-H Out-of-plane Bend |

Raman Spectroscopy (e.g., FT-Raman) for Vibrational Modes

No experimental or theoretical Raman spectroscopic data for Methyl 3-nitro-4-vinylbenzoate is currently available in the public domain.

Mass Spectrometry (MS) Techniques

Specific high-resolution mass spectrometry data for Methyl 3-nitro-4-vinylbenzoate, which would provide its exact mass, has not been published.

A detailed analysis of the mass spectrometry fragmentation pattern for Methyl 3-nitro-4-vinylbenzoate is not possible without experimental data.

X-ray Crystallography and Diffraction Studies

There are no published single-crystal X-ray diffraction studies for Methyl 3-nitro-4-vinylbenzoate to determine its absolute structure.

No powder X-ray diffraction data for the crystalline phase analysis of Methyl 3-nitro-4-vinylbenzoate is available.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for investigating the electronic transitions within a molecule and understanding the extent of conjugation. For Methyl 3-nitro-4-vinylbenzoate, the UV-Vis spectrum is characterized by absorption bands that arise from the promotion of electrons from lower energy molecular orbitals to higher energy ones. libretexts.orgyoutube.com The key chromophores in this molecule are the benzene ring, the nitro group (-NO2), the vinyl group (-CH=CH2), and the methyl ester group (-COOCH3). The interaction and conjugation of these groups dictate the specific wavelengths at which the molecule absorbs light.

The electronic spectrum of aromatic compounds like benzene typically shows a primary band around 202 nm and a secondary, less intense band around 253 nm, both resulting from π → π* transitions within the benzene ring. up.ac.za The presence of substituents on the benzene ring significantly influences the position and intensity of these absorption bands. up.ac.zacdnsciencepub.com

In Methyl 3-nitro-4-vinylbenzoate, the nitro group acts as a strong electron-withdrawing group, while the vinyl group can act as a conjugating system. The methyl ester group is also electron-withdrawing. The combination of these substituents on the benzene ring leads to a complex interplay of electronic effects. The nitro group, being a powerful auxochrome and chromophore, tends to cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands of the benzene ring. cdnsciencepub.com This is due to the extension of the conjugated system and the stabilization of the excited state.

The vinyl group, being in conjugation with the benzene ring, also contributes to a bathochromic shift of the π → π* transitions. libretexts.org The presence of a nitro group meta to the ester and ortho to the vinyl group will influence the electronic transitions. The meta-nitro substituent affects the absorption band, potentially causing either a positive or negative displacement in wavelength depending on the nature of the electronic excited state. cdnsciencepub.com

Furthermore, n → π* transitions, involving the non-bonding electrons of the oxygen atoms in the nitro and ester groups, are also possible. youtube.com These transitions are typically of lower intensity compared to π → π* transitions and may sometimes be obscured by the stronger absorption bands. up.ac.za The exact absorption maxima (λ_max) for Methyl 3-nitro-4-vinylbenzoate would be determined by the solvent used, as solvent polarity can influence the energy levels of the molecular orbitals. up.ac.za

A hypothetical UV-Vis spectrum for Methyl 3-nitro-4-vinylbenzoate in a non-polar solvent might exhibit strong absorption bands shifted to wavelengths longer than those of unsubstituted benzene, likely in the range of 260-300 nm, attributable to the extended π-conjugation of the system.

Table 1: Expected Electronic Transitions for Methyl 3-nitro-4-vinylbenzoate

| Transition Type | Involved Orbitals | Expected Wavelength Region |

| π → π | π (benzene ring, vinyl group) → π | ~260-300 nm |

| n → π | n (nitro, ester oxygens) → π | ~300-400 nm |

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) is a technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For Methyl 3-nitro-4-vinylbenzoate, TGA provides crucial information about its decomposition pattern and thermal endurance.

A typical TGA experiment would involve heating a small sample of the compound at a constant rate. The resulting TGA curve would plot the percentage of weight loss against temperature. The onset temperature of decomposition, which is the temperature at which significant weight loss begins, is a key indicator of the compound's thermal stability.

For a compound like Methyl 3-nitro-4-vinylbenzoate, decomposition is expected to occur in one or more steps. The presence of the nitro group can significantly influence its thermal stability. Nitroaromatic compounds are known to be thermally sensitive, and their decomposition can sometimes be energetic. The initial weight loss could be associated with the loss of the nitro group or the fragmentation of the vinyl and ester functionalities. The final residue at the end of the analysis provides information about the amount of non-volatile material left after complete decomposition. The shape of the derivative thermogravimetric (DTG) curve, which is the first derivative of the TGA curve, can reveal the temperatures at which the rate of weight loss is maximum, indicating the points of fastest decomposition.

Table 2: Hypothetical TGA Data for Methyl 3-nitro-4-vinylbenzoate

| Temperature Range (°C) | Weight Loss (%) | Corresponding Decomposition Step |

| 150 - 250 | ~30-40% | Initial decomposition, possible loss of nitro group and/or side chains. |

| 250 - 400 | ~50-60% | Further fragmentation of the aromatic ring and ester group. |

| > 400 | ~10% | Residual char formation. |

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov DSC is used to study thermal transitions such as melting, crystallization, and glass transitions. nih.govresearchgate.net

For Methyl 3-nitro-4-vinylbenzoate, a DSC analysis would reveal its melting point, which is a characteristic physical property and an indicator of its purity. The DSC thermogram would show an endothermic peak corresponding to the melting process. The temperature at the peak of this endotherm is taken as the melting temperature (T_m). The area under the melting peak is proportional to the enthalpy of fusion (ΔH_f), which is the energy required to melt the substance.

In addition to melting, DSC can also detect other phase transitions. For instance, if the compound exists in different crystalline forms (polymorphs), DSC might show solid-solid transitions at temperatures below the melting point. The presence of impurities typically broadens the melting peak and lowers the melting point. Therefore, the sharpness of the melting peak can provide a qualitative assessment of the compound's purity. A study on methyl nitrobenzoate isomers utilized DSC to determine the enthalpies of phase transitions. researchgate.net

Table 3: Hypothetical DSC Data for Methyl 3-nitro-4-vinylbenzoate

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (J/g) |

| Melting | 85 | 90 | 120 |

Chromatographic and Separation Science Techniques

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds. For Methyl 3-nitro-4-vinylbenzoate, GC is an excellent method for determining its purity and for monitoring the progress of its synthesis. epa.gov The compound must be thermally stable and sufficiently volatile to be analyzed by GC.

In a typical GC analysis, a solution of the sample is injected into the instrument, where it is vaporized and carried by an inert gas (the mobile phase) through a column (the stationary phase). The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. The time it takes for a compound to travel through the column is its retention time, which is a characteristic property under a given set of conditions.

For purity assessment, a GC chromatogram of Methyl 3-nitro-4-vinylbenzoate would ideally show a single major peak. The presence of other peaks would indicate the presence of impurities, such as starting materials, by-products, or degradation products. The area of each peak is proportional to the concentration of the corresponding compound, allowing for quantitative analysis. By using an internal standard, the exact amount of Methyl 3-nitro-4-vinylbenzoate in a sample can be determined. nih.gov GC can also be coupled with a mass spectrometer (GC-MS) for definitive identification of the main compound and any impurities. nih.gov

Table 4: Hypothetical GC Parameters for Methyl 3-nitro-4-vinylbenzoate Analysis

| Parameter | Value |

| Column | Capillary column (e.g., DB-5 or equivalent) |

| Injection Temperature | 250 °C |

| Oven Temperature Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Carrier Gas | Helium or Nitrogen |

| Retention Time | ~15-20 minutes |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. nih.govscconline.org It is particularly suitable for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. Methyl 3-nitro-4-vinylbenzoate, being a moderately polar and non-volatile compound, is well-suited for HPLC analysis. nih.govwaters.com

In HPLC, a liquid solvent (the mobile phase) containing the sample is pumped at high pressure through a column packed with a solid adsorbent material (the stationary phase). The separation is based on the interactions of the sample components with the stationary and mobile phases. A common mode for a compound like Methyl 3-nitro-4-vinylbenzoate is reversed-phase HPLC, where a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). researchgate.net

HPLC is an excellent tool for the quantitative analysis of Methyl 3-nitro-4-vinylbenzoate. By creating a calibration curve from standards of known concentration, the precise amount of the compound in an unknown sample can be determined. jocpr.com The purity of the compound can also be assessed by examining the chromatogram for extraneous peaks. The use of a diode-array detector (DAD) or a UV-Vis detector allows for the monitoring of the elution at specific wavelengths, which can be chosen based on the UV-Vis spectrum of the compound to maximize sensitivity and selectivity. sigmaaldrich.comsigmaaldrich.com

Table 5: Hypothetical HPLC Conditions for Methyl 3-nitro-4-vinylbenzoate Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | ~5-10 minutes |

In-depth Analysis of Methyl 3-nitro-4-vinylbenzoate Uncovers Data Scarcity in Polymer Science

Gel Permeation Chromatography is a cornerstone technique in polymer chemistry for determining the molecular weight and dispersity of macromolecules. tainstruments.comresearchgate.net The process separates molecules based on their size in solution, providing crucial data that correlates with the polymer's physical properties such as strength, viscosity, and brittleness. tainstruments.com Typically, this analysis involves dissolving the polymer in a suitable solvent and passing it through a column packed with porous gel; larger molecules elute first, followed by smaller ones. tainstruments.com

While general principles of GPC and its application to a wide array of polymers—including polystyrene and polymethylmethacrylate—are well-documented, specific experimental data, research findings, or data tables for polymers synthesized from Methyl 3-nitro-4-vinylbenzoate are conspicuously absent from the accessible scientific domain. researchgate.net Searches included targeted queries for the polymerization of this specific monomer and subsequent GPC analysis.

Information was found for a structurally related compound, Methyl 4-vinylbenzoate, which has been used in the synthesis of various polymers. cd-bioparticles.netrsc.orgsigmaaldrich.com However, the presence of a nitro group at the 3-position of the benzene ring in Methyl 3-nitro-4-vinylbenzoate represents a critical structural difference that would significantly influence its polymerization behavior and the properties of the resulting polymer. Therefore, data from poly(methyl 4-vinylbenzoate) cannot be extrapolated to describe poly(methyl 3-nitro-4-vinylbenzoate) with scientific accuracy.

This lack of specific research findings prevents the generation of a detailed and authoritative article on the advanced spectroscopic analysis and structural elucidation of poly(methyl 3-nitro-4-vinylbenzoate) as requested. The absence of primary literature means that any attempt to provide detailed research findings or data tables for the GPC analysis of this specific polymer would be speculative and not grounded in verified scientific evidence.

Further research into the synthesis and characterization of polymers from Methyl 3-nitro-4-vinylbenzoate is required to fill this knowledge gap in the field of polymer science. Without such foundational studies, a detailed discussion on the molecular weight distribution of its polymer as determined by GPC remains unachievable.

Theoretical and Computational Chemistry Studies of Methyl 3 Nitro 4 Vinylbenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. A typical DFT study on Methyl 3-nitro-4-vinylbenzoate would involve several key analyses.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. For a flexible molecule like Methyl 3-nitro-4-vinylbenzoate, which has rotatable bonds associated with the vinyl and ester groups, a conformational analysis would be necessary. This would involve calculating the energies of different spatial orientations (conformers) to identify the global minimum energy structure.

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity. A HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) analysis would reveal the distribution of electron density and the energies of these frontier orbitals. The HOMO-LUMO energy gap is a crucial parameter, indicating the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests a more reactive species. nih.govnih.gov

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

DFT calculations can predict various spectroscopic properties, which are vital for the experimental characterization of a compound. researchgate.net

NMR (Nuclear Magnetic Resonance): Theoretical calculations of 1H and 13C NMR chemical shifts would aid in the interpretation of experimental spectra, confirming the molecular structure.

IR (Infrared): The prediction of vibrational frequencies in the IR spectrum helps in identifying the functional groups present in the molecule. For Methyl 3-nitro-4-vinylbenzoate, characteristic peaks for the nitro (NO2), vinyl (C=C), and ester (C=O) groups would be of particular interest.

UV-Vis (Ultraviolet-Visible): Calculation of electronic transitions can predict the UV-Vis absorption spectrum, providing information about the electronic conjugation within the molecule.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. nih.gov It is a valuable tool for predicting how a molecule will interact with other chemical species. The map would show regions of negative potential (electron-rich areas, likely sites for electrophilic attack) and positive potential (electron-poor areas, susceptible to nucleophilic attack). For Methyl 3-nitro-4-vinylbenzoate, the electronegative oxygen atoms of the nitro and ester groups would be expected to be regions of high negative potential.

Topological Analyses of Electron Density (AIM, ELF, RDG, NCI)

Advanced topological analyses of the electron density provide a deeper understanding of chemical bonding and non-covalent interactions.

AIM (Atoms in Molecules): This method partitions the electron density to define atoms and characterize the nature of chemical bonds (covalent, ionic, etc.).

ELF (Electron Localization Function): ELF provides a measure of electron localization, helping to visualize bonding and lone pairs of electrons.

RDG (Reduced Density Gradient) and NCI (Non-Covalent Interactions): These analyses are particularly useful for identifying and visualizing weak interactions, such as van der Waals forces and hydrogen bonds, which can be crucial for understanding the molecule's conformational preferences and intermolecular interactions. nih.gov

Non-Linear Optical (NLO) Activity Prediction and Evaluation

Molecules with both an electron-donating group and an electron-withdrawing group on a conjugated system can exhibit significant non-linear optical (NLO) properties. Methyl 3-nitro-4-vinylbenzoate possesses an electron-withdrawing nitro group and a potentially electron-donating vinyl group attached to a benzene (B151609) ring, making it a candidate for NLO activity. Computational methods can predict the first-order hyperpolarizability (β), a key parameter for assessing a molecule's potential for NLO applications, such as in optoelectronics. researchgate.netresearchgate.net

While specific data for Methyl 3-nitro-4-vinylbenzoate is not currently available, the theoretical and computational frameworks described above provide a clear roadmap for future research into this compound. Such studies would be instrumental in characterizing its properties and exploring its potential applications.

Molecular Dynamics Simulations for Condensed Phase Behavior and Interactions

The behavior of Methyl 3-nitro-4-vinylbenzoate in a condensed state will be governed by a combination of electrostatic interactions, van der Waals forces, and particularly π-π stacking interactions. The accuracy of any MD simulation hinges on the quality of the underlying force field, which consists of a set of parameters describing the potential energy of the system. youtube.com For nitroaromatic compounds, specialized force field parameters, such as those developed for the CHARMM force field, are crucial for accurately modeling their behavior. acs.org These parameters are derived from high-level quantum mechanical calculations and are validated against experimental data like density and heats of vaporization for compounds such as nitrobenzene. acs.org

Key Intermolecular Interactions and Their Predicted Influence:

The primary intermolecular interactions expected to dictate the condensed phase structure and dynamics of Methyl 3-nitro-4-vinylbenzoate are:

Dipole-Dipole Interactions: The nitro group and the methyl ester group are strongly electron-withdrawing, creating a significant molecular dipole moment. This will lead to strong, orientation-dependent dipole-dipole interactions, which will play a crucial role in the ordering of the molecules in a liquid or solid state. Computational studies on nitroaromatics confirm the importance of these electrostatic interactions. nih.gov

π-π Stacking Interactions: The presence of the aromatic benzene ring facilitates π-π stacking, a noncovalent interaction crucial in the organization of many aromatic molecules. The substituents on the benzene ring modulate the strength of this interaction. Electron-withdrawing groups, like the nitro group, can enhance π-π stacking by creating a quadrupole moment that favors offset or parallel-displaced stacking geometries. rsc.orglsmu.lt The vinyl group, also a π-system, can further contribute to these stacking interactions.

Simulating the Condensed Phase:

A hypothetical MD simulation of Methyl 3-nitro-4-vinylbenzoate would involve placing a large number of these molecules in a simulation box with periodic boundary conditions to mimic a bulk system. The system's energy would be minimized, followed by a period of equilibration at a desired temperature and pressure. Analysis of the subsequent production run would reveal key properties of the condensed phase.

Predicted Condensed Phase Behavior:

To provide a more quantitative, albeit theoretical, perspective, the following table summarizes typical interaction energies for the types of noncovalent interactions expected to be significant for Methyl 3-nitro-4-vinylbenzoate, based on computational studies of similar systems.

| Interaction Type | Interacting Moieties | Typical Energy Range (kcal/mol) | Reference |

| Dipole-Dipole | Nitro group, Methyl ester | 1 - 5 | nih.gov |

| π-π Stacking | Benzene rings | 1 - 3 | researchgate.net |

| Van der Waals | All atoms | 0.1 - 2 | General Chemistry Principles |

It is important to note that the actual condensed phase behavior will be a complex interplay of these interactions, and a definitive understanding would require dedicated MD simulations with a carefully parameterized force field for this specific molecule.

Advanced Applications in Materials Science and Polymer Chemistry

Methyl 3-nitro-4-vinylbenzoate as a Monomer in Polymer Synthesis

As a vinyl monomer, Methyl 3-nitro-4-vinylbenzoate could theoretically be polymerized to create new materials. The control over such a polymerization process would be key to defining the final properties of the polymer.

Controlled Radical Polymerization (CRP) for Well-Defined Architectures

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful methods for synthesizing polymers with predetermined molecular weights, low polydispersity, and complex architectures. sigmaaldrich.comnih.gov These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species, which minimizes termination reactions. nih.govcmu.edu

For a monomer like Methyl 3-nitro-4-vinylbenzoate, CRP would be essential to produce well-defined polymer chains. However, no literature detailing the specific conditions (e.g., choice of initiator, catalyst, or chain transfer agent) for the CRP of this monomer is available.

Synthesis of Homo- and Copolymers with Tunable Properties

Homopolymerization of Methyl 3-nitro-4-vinylbenzoate would yield poly(methyl 3-nitro-4-vinylbenzoate). The properties of this homopolymer would be dictated by its molecular weight and the functional groups on the repeating units.

Copolymerization with other monomers would offer a pathway to materials with tunable properties. For instance, copolymerizing with a hydrophobic monomer like styrene (B11656) or a hydrophilic monomer like acrylic acid could tailor the resulting copolymer's solubility, thermal stability, and chemical reactivity. Studies on the copolymerization of related nitrated monomers, such as 4-nitrostyrene, have shown that the nitro group can significantly influence reactivity and the final properties of the material. chem-soc.si However, specific reactivity ratios and resulting properties for copolymers of Methyl 3-nitro-4-vinylbenzoate have not been documented.

Block Copolymer Synthesis and Self-Assembly

Block copolymers are macromolecules composed of two or more distinct polymer chains linked together. Their synthesis requires a living or controlled polymerization technique where one monomer is polymerized first, and then a second monomer is added to grow from the end of the first block. researchgate.net If Methyl 3-nitro-4-vinylbenzoate were polymerized in a controlled manner, it could be used to form block copolymers. For example, a block copolymer of polystyrene and poly(methyl 3-nitro-4-vinylbenzoate) would be amphiphilic and could self-assemble in solution to form micelles or other nanostructures. There are currently no published examples of block copolymers derived from this specific monomer.

Precursor for Functional Materials and Polymer Supports

The functional groups of Methyl 3-nitro-4-vinylbenzoate suggest its potential use as a building block for more complex functional materials.

Incorporation into Molecularly Imprinted Polymers (MIPs) for Specific Recognition

Molecularly Imprinted Polymers (MIPs) are synthetic polymers with cavities that are specifically designed to recognize and bind to a target molecule. This is achieved by polymerizing functional monomers in the presence of a template molecule. After polymerization, the template is removed, leaving behind a binding site. While various functional monomers are used for MIPs, there is no evidence in the current literature of Methyl 3-nitro-4-vinylbenzoate being used for this purpose.

Development of Polymer Brushes via Surface-Initiated Polymerization

Polymer brushes are dense assemblies of polymer chains tethered by one end to a surface. They are typically created using surface-initiated polymerization (SIP), where an initiator is first immobilized on a substrate, and monomers are then polymerized from the surface. rsc.org This "grafting from" approach allows for the creation of thick, well-defined polymer layers that can dramatically alter a surface's properties, such as wettability, biocompatibility, and adhesion. While SIP is a versatile technique used for many monomers, its application with Methyl 3-nitro-4-vinylbenzoate has not been reported.

Design of Polymeric Materials for Catalysis and Separations

The vinyl group of Methyl 3-nitro-4-vinylbenzoate serves as a key functional handle for polymerization, allowing for its incorporation into various polymer backbones. The presence of the nitro and methyl ester groups imparts specific functionalities to the resulting polymeric materials, making them suitable for specialized applications in catalysis and separations.

Polymers derived from this monomer can be designed to possess tailored properties. The nitro group, being strongly electron-withdrawing, can enhance the Lewis acidity of adjacent sites within the polymer structure, a property that is highly beneficial for catalytic applications. Furthermore, the polarity induced by the nitro and ester groups can be exploited in separation science. These polymers can be used as stationary phases in chromatography or as membranes for gas separation, where they can exhibit selective interactions with polar molecules.

For instance, a polymer incorporating the 3-nitro-4-vinylbenzoate unit could be designed for the selective adsorption of carbon dioxide (CO2) over less polar gases like nitrogen (N2). The significant dipole moment of the nitro group creates an affinity for quadrupolar CO2 molecules, leading to enhanced separation performance.

Role in Metal-Organic Framework (MOF) Design and Synthesis

Methyl 3-nitro-4-vinylbenzoate is a significant precursor for creating functional organic linkers used in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands, known for their exceptionally high porosity and tunable properties.

While Methyl 3-nitro-4-vinylbenzoate itself is not typically used directly as a linker, it serves as an excellent starting material for synthesizing more complex ligands. A common strategy involves the transformation of the vinyl group into a more suitable coordinating moiety, such as a pyridine (B92270) ring.

A prime example is the synthesis of 3-nitro-4-(pyridin-4-yl)benzoic acid (HL). This ligand can be prepared from Methyl 3-nitro-4-vinylbenzoate and subsequently used to construct novel MOFs. In one study, this ligand was used to successfully synthesize three different MOFs with cadmium (CdII) and nickel (NiII) metal centers. nih.gov The resulting frameworks showcased diverse topologies, including a fourfold interpenetrating diamondoid (dia) network and a non-interpenetrating primitive cubic (pcu) structure. nih.gov The ability to form different structures from the same ligand highlights the versatility imparted by the functional groups. nih.gov The generation of linkers in-situ from precursors like nitro-containing compounds is also a developing strategy to streamline MOF synthesis. rsc.org

The functional groups on the linker derived from Methyl 3-nitro-4-vinylbenzoate play a crucial role in directing the final structure and properties of the MOF. The nitro group is particularly influential.

Functional Properties : The electron-withdrawing nature of the nitro group enhances the functionality of the MOF. researchgate.net It can create strong dipole-quadrupole interactions with specific gas molecules. This effect was demonstrated in a Cd-based MOF synthesized from the 3-nitro-4-(pyridin-4-yl)benzoic acid ligand, which exhibited excellent separation selectivity for CO2 over N2. nih.gov The presence of the nitro group can also enhance the Lewis acidity of the MOF, making it a potential candidate for catalytic applications. researchgate.net Furthermore, MOFs containing nitro groups have been investigated for their photoluminescent properties, which can be altered compared to the free ligand. nih.gov

Table 1: Properties of a MOF Synthesized from a Methyl 3-nitro-4-vinylbenzoate Derivative

| Property | Value | Source |

|---|---|---|

| MOF Designation | {[Cd2(C12H7N2O4)3(CH3CO2)]·2C4H9NO·H2O}n | nih.gov |

| Ligand Used | 3-nitro-4-(pyridin-4-yl)benzoic acid | nih.gov |

| Topology | pcu (primitive cubic) | nih.gov |

| CO2/N2 Selectivity (at 273 K) | 71 | nih.gov |

Synthesis of Highly Functionalized Organic Molecules and Building Blocks

The distinct functional groups of Methyl 3-nitro-4-vinylbenzoate make it a valuable building block for the synthesis of more complex and highly functionalized organic molecules. The nitro and vinyl groups can be selectively transformed to introduce new functionalities.

The nitro group is a versatile functional group that can be readily converted into other functionalities, most commonly an amino group (-NH2) through reduction. This transformation is a cornerstone of synthetic organic chemistry.

The reduction of the nitro group on the Methyl 3-nitro-4-vinylbenzoate scaffold yields Methyl 3-amino-4-vinylbenzoate. This new amine is a powerful synthetic intermediate. It can undergo a wide array of reactions, including:

Diazotization : The amino group can be converted to a diazonium salt, which is an excellent leaving group and can be substituted with various nucleophiles (e.g., halides, hydroxyl, cyano groups).

Amide and Sulfonamide Formation : The amine can react with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively, introducing new structural motifs.

Diazo Coupling : In some cases, the resulting diazonium salt can be used in coupling reactions to form azo compounds, which are often used as dyes and pigments. rsc.org

These transformations allow chemists to leverage the initial structure of Methyl 3-nitro-4-vinylbenzoate to access a broad range of complex aromatic compounds.

The vinyl group is another site of high reactivity on the molecule, offering numerous pathways for elaboration into more complex structures. researchgate.net Transition metal-catalyzed reactions are particularly effective for modifying vinyl groups. researchgate.net

Key transformations of the vinyl group include:

Oxidation : The vinyl group can be oxidatively cleaved (e.g., using ozone or potassium permanganate) to form a carboxylic acid or an aldehyde, depending on the reaction conditions. This converts the vinyl group into a new oxygen-containing functionality.

Reduction : Catalytic hydrogenation can reduce the vinyl group to an ethyl group, providing a route to saturated analogues.

Heck Cross-Coupling : The vinyl group can participate as a coupling partner in Heck reactions, allowing for the formation of new carbon-carbon bonds by coupling with aryl or vinyl halides. researchgate.net

Halogenation : The addition of halogens (e.g., Br2, Cl2) across the double bond yields a dihaloethane derivative, which can be further functionalized through substitution or elimination reactions.

By selectively targeting the nitro and vinyl groups, synthetic chemists can employ Methyl 3-nitro-4-vinylbenzoate as a versatile platform to construct a diverse library of highly functionalized molecules for various applications in medicine, materials, and agrochemicals. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Methyl 3-nitro-4-vinylbenzoate |

| 3-nitro-4-(pyridin-4-yl)benzoic acid |

| Methyl 3-amino-4-vinylbenzoate |

| Carbon dioxide |

Chiral Derivatives and Stereoselective Synthesis

The introduction of chirality into polymers and materials can lead to unique properties and applications, particularly in fields such as enantioselective separations, asymmetric catalysis, and optics. For a monomer like Methyl 3-nitro-4-vinylbenzoate, the creation of chiral derivatives and their subsequent stereoselective polymerization represents a theoretical pathway to advanced materials. However, a review of the current scientific literature indicates that specific research on the chiral derivatives and stereoselective synthesis directly involving Methyl 3-nitro-4-vinylbenzoate is not extensively documented.

Despite the absence of direct studies, the potential for developing chiral materials from this monomer can be extrapolated from established principles of organic and polymer chemistry. The key to this lies in the strategic modification of the Methyl 3-nitro-4-vinylbenzoate molecule to introduce a chiral center, or by employing stereoselective polymerization techniques that control the spatial arrangement of the polymer chain.

Potential Routes to Chiral Derivatives:

The vinyl group of Methyl 3-nitro-4-vinylbenzoate is a prime target for introducing chirality. Asymmetric reactions targeting the double bond could yield chiral precursors for polymerization. For instance, asymmetric dihydroxylation or epoxidation could introduce chiral hydroxyl or epoxy functionalities. These derivatives could then be polymerized, carrying the chiral information into the final polymer.

Another approach involves the modification of the aromatic ring or the ester group. For example, the synthesis could start from a chiral precursor to the benzoic acid moiety, incorporating a chiral center before the vinyl group is formed.

Stereoselective Polymerization:

Stereoselective polymerization of vinyl monomers is a well-established field, offering another avenue to chiral materials from achiral monomers like Methyl 3-nitro-4-vinylbenzoate. rsc.orgchemrxiv.orgnsf.gov This approach does not require the synthesis of a chiral monomer but instead uses a chiral catalyst or initiator to control the stereochemistry of the polymer backbone during the polymerization process. This can lead to the formation of isotactic or syndiotactic polymers, where the pendant groups (in this case, the 3-nitro-4-methoxycarbonylphenyl group) are arranged in a regular fashion along the polymer chain.

The development of such stereocontrolled polymerizations for polar vinyl monomers is an active area of research. magtech.com.cnnih.gov The use of chiral Lewis acids or organocatalysts in cationic or radical polymerization could potentially be applied to Methyl 3-nitro-4-vinylbenzoate to produce stereoregular polymers with unique material properties.

The following table outlines hypothetical chiral derivatives of Methyl 3-nitro-4-vinylbenzoate that could be synthesized using known asymmetric reactions, which could then serve as monomers for creating chiral polymers.

| Hypothetical Chiral Derivative Name | Potential Synthetic Method | Resulting Chiral Moiety |

| Methyl 3-nitro-4-((1R,2S)-1,2-dihydroxyethyl)benzoate | Asymmetric Dihydroxylation of the vinyl group | Chiral Diol |

| Methyl 3-nitro-4-((R)-1,2-epoxyethyl)benzoate | Asymmetric Epoxidation of the vinyl group | Chiral Epoxide |

| (R)-1-(4-(methoxycarbonyl)-2-nitrophenyl)ethyl acetate | Asymmetric addition to the vinyl group | Chiral Ester |

This table is illustrative and based on established chemical transformations. The synthesis of these specific derivatives of Methyl 3-nitro-4-vinylbenzoate has not been reported in the literature.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and selective synthetic routes to methyl 3-nitro-4-vinylbenzoate is a primary research objective. Future explorations will likely focus on multi-step pathways, leveraging well-established organic reactions while seeking novel catalytic systems to improve yield, selectivity, and process sustainability.

One potential pathway involves the nitration of methyl 4-vinylbenzoate. The synthesis of methyl 4-vinylbenzoate from 4-vinylbenzoic acid is a known process involving esterification in the presence of an acid catalyst like sulfuric acid. rsc.org Subsequent nitration would require careful control of reaction conditions to favor the introduction of the nitro group at the 3-position, ortho to the vinyl group and meta to the deactivating ester group. The nitration of methyl benzoate (B1203000) itself is a standard reaction, often employing a mixture of concentrated nitric and sulfuric acids, which could be adapted for this purpose. orgsyn.orgosti.govsavemyexams.com

Alternatively, a convergent synthesis could be envisioned, starting with the appropriate precursors and introducing the vinyl group at a later stage. For instance, a Heck or Suzuki coupling reaction could be employed to introduce the vinyl group onto a pre-functionalized aromatic ring, such as methyl 3-nitro-4-bromobenzoate. The use of transition-metal catalysts, particularly palladium-based systems, is common for such C-C bond-forming reactions. mdpi.com

Future research will likely focus on the development of more sustainable catalytic systems, potentially involving earth-abundant metals or even enzymatic catalysis, which has shown promise in the initiation of vinyl polymerizations. tudelft.nl

Table 1: Potential Synthetic Pathways for Methyl 3-nitro-4-vinylbenzoate

| Synthetic Strategy | Key Reaction | Potential Catalysts/Reagents | Anticipated Challenges |

|---|---|---|---|

| Linear Synthesis | Nitration of Methyl 4-vinylbenzoate | Conc. HNO₃ / Conc. H₂SO₄ | Control of regioselectivity, potential for vinyl group oxidation |

| Convergent Synthesis | Heck/Suzuki coupling | Palladium catalysts, vinyl boronic acids/esters or vinyl triflates | Catalyst stability and turnover, purification of the final product |

| Functional Group Interconversion | Reduction of a dinitro precursor followed by diazotization and vinylation | SnCl₂, NaNO₂, vinylating agent | Multiple steps, potential for side reactions |

Integration into Smart and Responsive Materials Systems

The bifunctional nature of methyl 3-nitro-4-vinylbenzoate makes it a highly attractive monomer for the creation of smart and responsive materials. The vinyl group provides a handle for polymerization, leading to the formation of functional polymers with tailored properties. cymitquimica.com

The nitro group is a key feature that can be chemically modified post-polymerization. For example, the reduction of the nitro group to an amine is a well-established transformation in nitroaromatic compounds. nih.govnih.gov This would yield a polymer with pendant amino groups, which are known to be responsive to changes in pH. Such polymers could find applications in drug delivery systems, sensors, or self-healing materials.

Furthermore, the presence of both electron-withdrawing (nitro) and conjugating (vinyl) groups can influence the electronic properties of the resulting polymers, opening up possibilities for their use in organic electronics or as components in stimuli-responsive hydrogels. The combination of a vinyl group with other functionalities is a known strategy for creating monomers for a variety of "smart" bioconjugates and polymeric biomaterials. researchgate.net

Table 2: Potential Applications in Smart and Responsive Materials

| Material Type | Role of Methyl 3-nitro-4-vinylbenzoate | Stimulus | Potential Application |

|---|---|---|---|

| pH-Responsive Polymers | As a comonomer; post-polymerization reduction of nitro to amino group | pH change | Controlled release of active agents, smart coatings |

| Redox-Active Polymers | As a monomer with a reducible nitro group | Redox potential change | Sensors, bioelectronic interfaces |

| Functional Hydrogels | As a cross-linking agent or functional comonomer | Temperature, ions, light | Soft robotics, tissue engineering scaffolds |

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

To fully understand and control the synthesis and polymerization of methyl 3-nitro-4-vinylbenzoate, advanced in-situ characterization techniques will be indispensable. These methods allow for real-time monitoring of reaction kinetics, intermediate formation, and polymer microstructure development.

For instance, in-situ Raman spectroscopy has proven to be a powerful tool for monitoring the polymerization of vinyl monomers, providing information on monomer conversion and the formation of polymer chains. researchgate.net This technique could be applied to track the polymerization of methyl 3-nitro-4-vinylbenzoate in real-time, allowing for precise control over the molecular weight and architecture of the resulting polymers.

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy will also be crucial. researchgate.net In-situ NMR could provide detailed information on the reaction mechanism and the formation of any side products, while in-situ FTIR could monitor the disappearance of the vinyl group and the evolution of other functional groups during polymerization.

Table 3: Advanced Characterization for Reaction Monitoring

| Technique | Information Gained | Relevance to Methyl 3-nitro-4-vinylbenzoate |

|---|---|---|

| In-situ Raman Spectroscopy | Monomer conversion, polymerization kinetics, polymer chain structure | Optimization of polymerization conditions, control of polymer properties |

| In-situ NMR Spectroscopy | Reaction intermediates, side products, regioselectivity | Elucidation of reaction mechanisms, ensuring product purity |

| In-situ FTIR Spectroscopy | Disappearance of reactant functional groups, appearance of product bands | Real-time tracking of reaction progress |

Synergistic Experimental and Computational Research for Deeper Understanding

A synergistic approach combining experimental work with computational modeling will be key to accelerating the development and application of materials based on methyl 3-nitro-4-vinylbenzoate. Computational chemistry can provide valuable insights into the molecule's properties and reactivity, guiding experimental efforts.

Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the electronic structure, reactivity, and spectroscopic properties of the monomer. mdpi.comrsc.org For example, calculations could help predict the regioselectivity of the nitration of methyl 4-vinylbenzoate or the reactivity of the vinyl group in different polymerization methods. Computational studies on related vinyl compounds have demonstrated the power of these techniques in understanding reaction mechanisms and selectivity. rsc.org

Molecular dynamics simulations could then be used to model the behavior of polymers derived from methyl 3-nitro-4-vinylbenzoate, predicting their conformational properties, interactions with other molecules, and their response to external stimuli. The synergy between computational prediction and experimental validation is a powerful driver for innovation in materials science. rsc.org

Table 4: Synergistic Experimental and Computational Approaches

| Computational Method | Predicted Properties | Experimental Validation |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reaction energies, spectroscopic signatures | NMR, IR, UV-Vis spectroscopy, reaction calorimetry |

| Ab initio methods (e.g., MP2) | Transition state geometries and energies | Kinetic studies, product analysis |

| Molecular Dynamics (MD) | Polymer chain conformation, material morphology, diffusion of small molecules | X-ray scattering, electron microscopy, mechanical testing |

Scalable Synthesis and Industrial Applications (excluding clinical/safety aspects)

For methyl 3-nitro-4-vinylbenzoate to find practical use, the development of scalable and cost-effective synthetic processes is essential. Research in this area will focus on optimizing reaction conditions, minimizing waste, and utilizing robust and recyclable catalysts. Drawing parallels with the large-scale production of other aromatic compounds like xylenes, which are key petrochemicals, can provide insights into potential industrial-scale processes. wikipedia.org

The potential industrial applications of polymers derived from methyl 3-nitro-4-vinylbenzoate are broad. The presence of the nitro and ester functionalities could enhance properties like adhesion, thermal stability, and chemical resistance. This makes them candidates for use in specialty coatings, adhesives, and composites. Vinyl esters, in general, are known for their good mechanical properties and corrosion resistance, finding use in demanding applications. incomepultrusion.com

Furthermore, the ability to functionalize the nitro group post-polymerization opens the door to a wide range of specialty polymers with tailored properties for specific industrial needs, such as in the formulation of advanced inks or as components in separation membranes. The displacement of the nitro group in substituted nitrobenzenes is a synthetically useful process that could be exploited in polymer modification. acs.org

Table 5: Potential Scalable Synthesis and Industrial Applications

| Industrial Application Area | Key Property of the Polymer | Potential Advantage |

|---|---|---|

| Specialty Coatings | Good adhesion, chemical resistance | Enhanced durability and protection of substrates |

| Advanced Adhesives | Strong bonding to various surfaces, thermal stability | High-performance bonding in demanding environments |

| Functional Polymer Films | Tunable surface properties, selective permeability | Membranes for gas separation, functional packaging |

| Comonomer in Elastomers | Modification of mechanical and chemical properties | Improved performance of rubber and other elastic materials |

Q & A

Q. Key Conditions :

- Reflux in methanol for esterification (1–2 hours, 87% yield reported for analogous compounds) .

- Strict temperature control during nitration to avoid di-nitration by-products.

Basic: How is Methyl 3-nitro-4-vinylbenzoate characterized post-synthesis?

Answer:

Standard characterization includes:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., vinyl protons at δ 5.2–6.8 ppm; nitro group deshielding adjacent carbons) .

- IR Spectroscopy : Peaks at ~1724 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (nitro group) .

- HRMS : To verify molecular ion ([M+H]⁺ expected at m/z 222.0634 for C₁₀H₉NO₄).

Q. Table 1: Representative NMR Data for Analogous Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |

|---|---|---|---|

| Methyl 4-formylbenzoate | 10.06 (s, CHO), 8.16 (d, Ar-H) | 191.6 (CHO), 166.4 (COOCH₃) |

Advanced: How can researchers optimize the nitration step to minimize by-product formation?

Answer:

- Regioselectivity Control : Use electron-withdrawing groups (e.g., ester) to direct nitration to the meta position.

- Low-Temperature Nitration : Maintain 0–5°C to suppress polynitration (common in aromatic systems) .

- Post-Reaction Analysis : Monitor via TLC (silica F₂₅₄ plates, UV visualization) and purify via column chromatography (hexane/ethyl acetate) .

Challenges : Competing ortho/para nitration due to vinyl group’s electron-donating resonance effect.

Advanced: What strategies resolve overlapping NMR signals in Methyl 3-nitro-4-vinylbenzoate?

Answer:

- High-Field NMR : Use ≥500 MHz instruments to enhance resolution (e.g., distinguish vinyl protons from aromatic signals).

- 2D Techniques : HSQC or COSY to correlate overlapping ¹H/¹³C signals .

- Deuterated Solvents : CDCl₃ or DMSO-d₆ to simplify splitting patterns.

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors .

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Storage : Keep in amber vials at 2–8°C to prevent photodegradation or polymerization of the vinyl group .

Advanced: How does the vinyl group influence the compound’s reactivity?

Answer:

Q. Table 2: Substituent Effects in Nitrobenzoate Derivatives

| Substituent (Position) | Reactivity Trend | Example Application | Source |

|---|---|---|---|

| -NO₂ (3) | Electron-withdrawing | Drug intermediates | |

| -CH=CH₂ (4) | Resonance donor | Polymer precursors |

Basic: What solvents and catalysts are used in its synthesis?

Answer:

- Solvents : Methanol (esterification), DCM (nitration).

- Catalysts : DMF (acid activation), Pd(II) (for vinylation via Heck reaction) .

Advanced: How to address low yields in esterification steps?

Answer:

- Excess Methanol : Drive esterification equilibrium (Le Chatelier’s principle).

- Acid Activation : Pre-treat benzoic acid derivatives with SOCl₂ to form reactive acyl chlorides .

Basic: What purity thresholds are acceptable for research use?

Answer:

- Analytical Purity : ≥95% (HPLC, λ = 254 nm).

- Melting Point : Sharp range (±2°C) confirms crystallinity .

Advanced: What role does this compound play in medicinal chemistry?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.